molecular formula C21H29N3O5 B15131552 N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate

N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate

Cat. No.: B15131552
M. Wt: 403.5 g/mol
InChI Key: GZJWSSUNCHKRGV-BTJKTKAUSA-N
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Description

N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction . These methods often require specific catalysts and reaction conditions, such as acidic or basic environments, high temperatures, and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of malaria and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate is unique due to its specific structural features and the presence of the methoxy and dimethyl groups on the quinoline ring. These modifications can influence its biological activity and make it distinct from other quinoline derivatives .

Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-N-(6-methoxy-4,5-dimethylquinolin-8-yl)pentane-1,4-diamine

InChI

InChI=1S/C17H25N3O.C4H4O4/c1-11-7-9-20-17-14(19-8-5-6-12(2)18)10-15(21-4)13(3)16(11)17;5-3(6)1-2-4(7)8/h7,9-10,12,19H,5-6,8,18H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GZJWSSUNCHKRGV-BTJKTKAUSA-N

Isomeric SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NCCCC(C)N)OC)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NCCCC(C)N)OC)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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